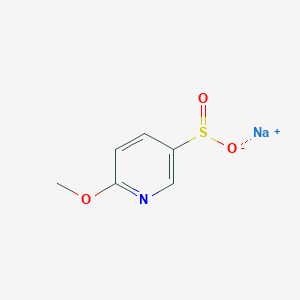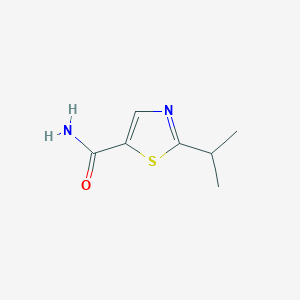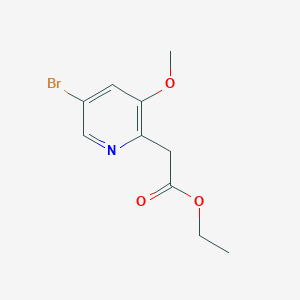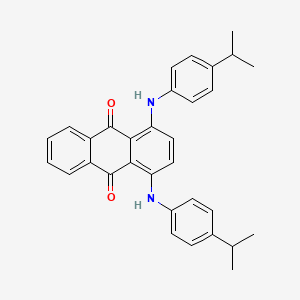![molecular formula C18H17NO4 B13127455 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione CAS No. 136182-35-9](/img/structure/B13127455.png)
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core, which is characteristic of anthraquinones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines. This reaction yields the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione, which is then oxidized to form the final product . The reaction conditions often include the use of ethanethiol or thiophenol to achieve the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions, particularly involving the amino groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, which can have different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cell cycle progression and survival in cultured mammalian cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione involves its interaction with DNA and enzymes. It acts as a topoisomerase II inhibitor, interfering with DNA replication, transcription, and repair . This inhibition leads to the disruption of cell division and can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: A similar compound with anticancer properties, known for its use in chemotherapy.
Ametantrone: Another anthraquinone derivative with similar biological activities.
AQ4N: A bioreductive drug related to anthraquinones, used in cancer treatment.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
136182-35-9 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c20-9-7-19(8-10-21)12-5-6-15-16(11-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-6,11,20-21H,7-10H2 |
Clave InChI |
MORYVYBWTVLWSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


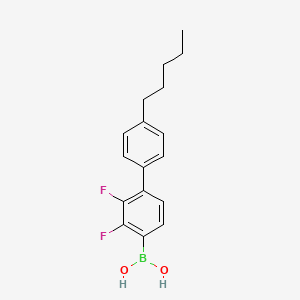


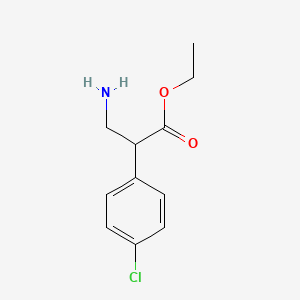
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)

